

Application of 4-(2-Methoxyphenyl)aniline in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)aniline

Cat. No.: B1349954

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Introduction

4-(2-Methoxyphenyl)aniline is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, combining a bi-aryl system with a nucleophilic aniline moiety and a methoxy group positioned for potential intramolecular interactions, make it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes on its use in the development of antiviral, anticancer, and anti-inflammatory agents, complete with experimental protocols and pathway diagrams to guide researchers in this field.

Antiviral Applications: Inhibition of Casein Kinase 2 (CSNK2)

Rationale:

Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Aberrant CSNK2 activity has been linked to various diseases, including cancer and viral infections. Several viruses, including coronaviruses, have been shown to hijack the host cell's CSNK2 to facilitate their replication. Therefore, inhibitors of CSNK2 are being actively investigated as potential broad-

spectrum antiviral agents. The **4-(2-methoxyphenyl)aniline** scaffold has been successfully employed in the development of potent and selective CSNK2A inhibitors.

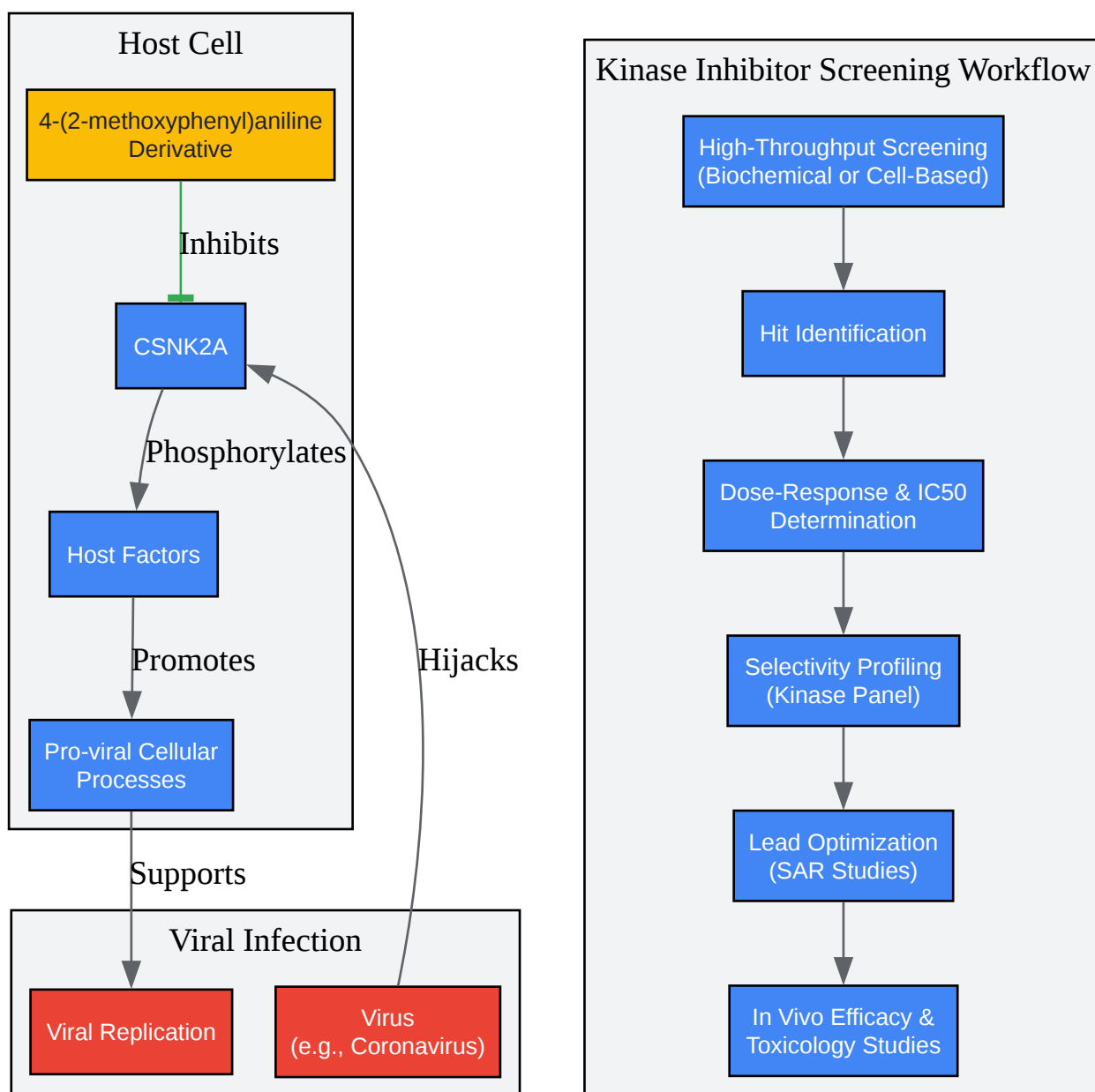
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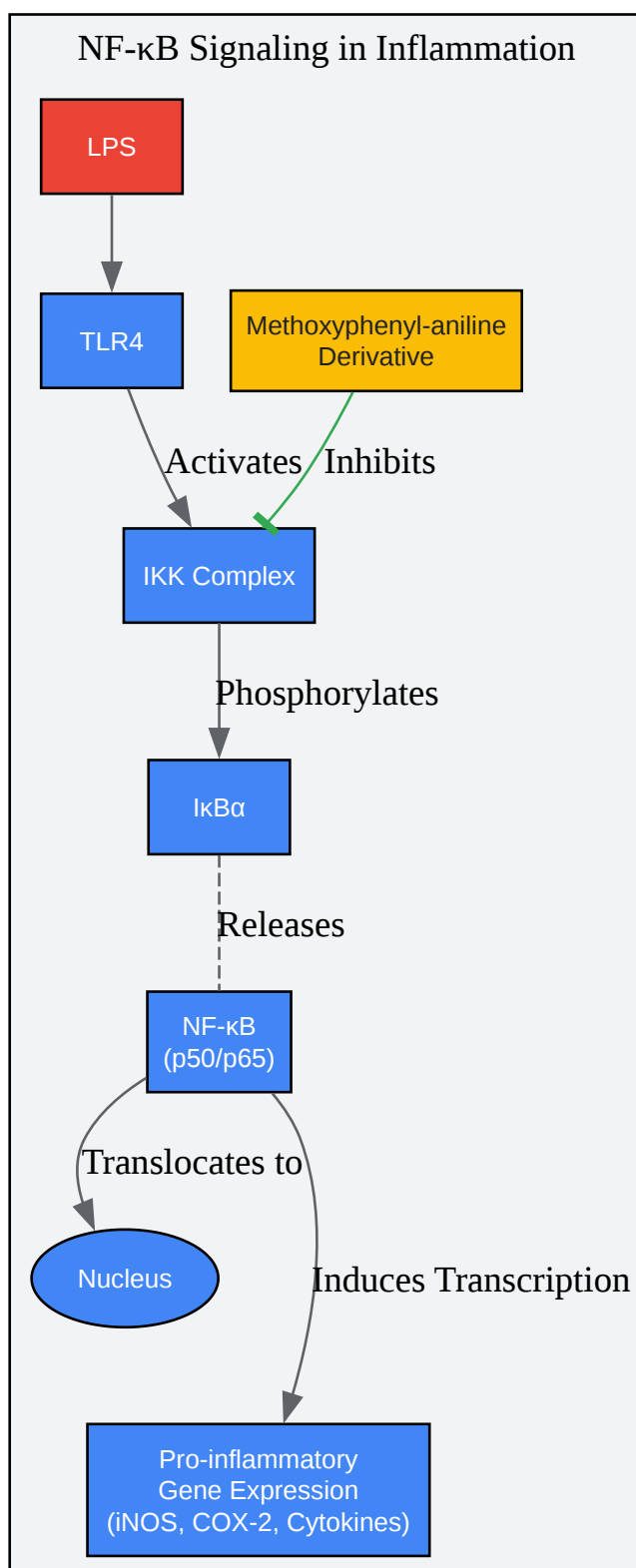
The following table summarizes the in-cell target engagement of a key derivative of **4-(2-methoxyphenyl)aniline**, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, and its analogs against CSNK2A and the off-target kinase PIM3.

Compound ID	R-group	In-cell CSNK2A IC50 (nM)	In-cell PIM3 IC50 (nM)	Selectivity Ratio (PIM3/CSNK2A)
7b	OMe	100	2000	20
7a	F	120	430	3.6
7c	OMe	60	340	5.6

Data obtained from NanoBRET assays.

Signaling Pathway:





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